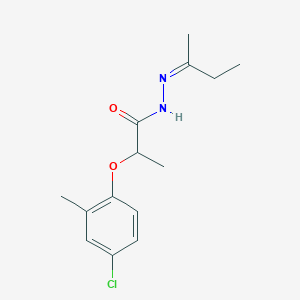
2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide, also known as CPPU, is a synthetic plant growth regulator that has gained attention in recent years due to its potential applications in agriculture. CPPU has been shown to promote cell division and elongation, increase fruit and vegetable yields, and improve crop quality. In
Wirkmechanismus
2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide works by activating the cell division cycle and promoting cell elongation. It does this by binding to the cytokinin receptor and activating downstream signaling pathways. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide also increases the production of auxins, which are hormones that promote cell elongation. This results in increased plant growth and yield.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide has been shown to have a number of biochemical and physiological effects on plants. It increases the activity of antioxidant enzymes, which helps to protect plants from oxidative stress. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide also increases the levels of soluble sugars and organic acids in plants, which can improve the flavor and nutritional quality of fruits and vegetables. Additionally, 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide has been shown to increase the levels of cytokinins and gibberellins, which are hormones that promote plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide is its ability to promote plant growth and yield. This makes it a valuable tool for researchers studying plant physiology and agriculture. However, there are also some limitations to using 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide in lab experiments. For example, 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide can be expensive and difficult to obtain in large quantities. Additionally, its effects on different plant species can vary, making it important to carefully select the appropriate concentration and application method for each experiment.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide. One area of interest is the development of new formulations and application methods that can improve its effectiveness and reduce costs. Another area of research is the study of the molecular mechanisms underlying its effects on plant growth and development. Additionally, 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide has potential applications in biotechnology and pharmacology, and further research is needed to explore these areas. Overall, 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide is a promising plant growth regulator with a wide range of potential applications, and further research is needed to fully understand its potential.
Synthesemethoden
2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide is synthesized through a multistep process that involves the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride, followed by the reaction of the resulting intermediate with isobutylamine. The final step involves the reaction of the intermediate with propanoic acid hydrazide. The resulting product is 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide, which is a white crystalline powder with a molecular weight of 360.8 g/mol.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide has been extensively studied for its potential applications in agriculture. It has been shown to promote cell division and elongation, increase fruit and vegetable yields, and improve crop quality. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide has been used to enhance the growth of various crops, including grapes, apples, kiwifruit, citrus, and tomatoes. In addition to its use as a plant growth regulator, 2-(4-chloro-2-methylphenoxy)-N'-(1-methylpropylidene)propanohydrazide has also been studied for its potential applications in tissue culture, biotechnology, and pharmacology.
Eigenschaften
Molekularformel |
C14H19ClN2O2 |
|---|---|
Molekulargewicht |
282.76 g/mol |
IUPAC-Name |
N-[(Z)-butan-2-ylideneamino]-2-(4-chloro-2-methylphenoxy)propanamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-5-10(3)16-17-14(18)11(4)19-13-7-6-12(15)8-9(13)2/h6-8,11H,5H2,1-4H3,(H,17,18)/b16-10- |
InChI-Schlüssel |
NYZORVGUZDXASK-YBEGLDIGSA-N |
Isomerische SMILES |
CC/C(=N\NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C)/C |
SMILES |
CCC(=NNC(=O)C(C)OC1=C(C=C(C=C1)Cl)C)C |
Kanonische SMILES |
CCC(=NNC(=O)C(C)OC1=C(C=C(C=C1)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)


![1-N',3-N'-bis[(Z)-indol-3-ylidenemethyl]propanedihydrazide](/img/structure/B230161.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230164.png)